1-Aminonaphthalene-6-methanol

Lipophilicity Positional isomer XLogP3

Researchers face isomer-specific property divergence: The 1,8-isomer suffers steric constraint, while 2,6-isomers alter lipophilicity. This 1,6-substituted amino-alcohol provides orthogonal reactive handles with XLogP3 1.4 and TPSA 46.2 Ų. - **Core Utility:** Privileged fragment for kinase hinge binding & photocage development. - **Differentiation:** Spatial separation of -NH₂ and -CH₂OH; single rotatable bond minimizes non-radiative decay. - **Supply:** Strict isomer control; gram to multi-gram availability.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
Cat. No. B11912321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminonaphthalene-6-methanol
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)CO)C(=C1)N
InChIInChI=1S/C11H11NO/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6,13H,7,12H2
InChIKeyUICYMJKCRVWVGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminonaphthalene-6-methanol: Physicochemical Profile & Bifunctional Scaffold


1-Aminonaphthalene-6-methanol (synonym: (6-aminonaphthalen-1-yl)methanol) is a disubstituted naphthalene derivative bearing an amino group at position 1 and a hydroxymethyl group at position 6 on the fused bicyclic aromatic system [1]. With a molecular formula of C₁₁H₁₁NO and a molecular weight of 173.21 g/mol, this bifunctional amino-alcohol scaffold presents two chemically orthogonal reactive handles—a nucleophilic primary aromatic amine and a primary alcohol suitable for further derivatization [1]. Its computed physicochemical profile includes an XLogP3 of 1.4, a topological polar surface area (TPSA) of 46.2 Ų, two hydrogen bond donors, two hydrogen bond acceptors, and a single rotatable bond, placing it in a favorable property space for both small-molecule probe development and intermediate chemistry applications [2].

Why Positional Isomer Selection Matters for Procurement


The family of aminonaphthalene-methanol positional isomers shares an identical molecular formula (C₁₁H₁₁NO) and molecular weight, yet the relative placement of the amino and hydroxymethyl substituents on the naphthalene ring system generates quantifiable differences in lipophilicity, electronic distribution, and molecular topology that directly impact reactivity, solubility, and biological target engagement . Unlike the peri-substituted 1,8-isomer—which forces the amino and hydroxymethyl groups into sterically constrained proximity and alters both hydrogen-bonding geometry and intramolecular interactions—the 1,6-substitution pattern spatially separates the two functional groups across the naphthalene scaffold, affording a distinct conformational and physicochemical profile . These differences cannot be compensated for by simple stoichiometric adjustments and necessitate isomer-specific sourcing.

Quantitative Differentiation vs. Positional Isomers and Analogs


Lipophilicity Differentiation Between 1,6- and 1,8-Isomers

The 1,6-substitution pattern yields a computed XLogP3 of 1.4, which is 0.51 log units lower than the 1,8-isomer (XLogP3 = 1.91) [1]. This difference corresponds to an approximately 3.2-fold lower predicted octanol-water partition coefficient, translating to measurably higher aqueous solubility and reduced non-specific protein binding for the 1,6-isomer relative to the peri-substituted 1,8-analog . The 2,6-isomer (2-Aminonaphthalene-6-methanol) exhibits an even higher LogP of 2.50, making it 1.1 log units—or roughly 12.6-fold—more lipophilic than the 1,6-target .

Lipophilicity Positional isomer XLogP3 Drug-likeness

Conformational Restraint via Single Rotatable Bond

1-Aminonaphthalene-6-methanol possesses only one rotatable bond (the C–CH₂OH bond), constraining the hydroxymethyl group to limited torsional freedom relative to the rigid naphthalene plane [1]. By contrast, 1-Aminonaphthalene (the parent amine lacking the hydroxymethyl group) has zero rotatable bonds but also lacks the alcohol functionality entirely, forfeiting the hydrogen-bond-donating capacity of the –CH₂OH moiety . The 1,8-isomer, while similarly possessing one rotatable bond, forces the amino and hydroxymethyl groups into peri-orientation, altering the conformational energy landscape and enabling intramolecular hydrogen bonding not available in the 1,6-isomer [2].

Rotatable bond count Conformational restriction Ligand efficiency

Orthogonal Derivatization via Bifunctional Architecture

Unlike 1-Aminonaphthalene (which carries only an –NH₂ group) or 1-Naphthalenemethanol (which carries only a –CH₂OH group), 1-Aminonaphthalene-6-methanol provides two chemically distinct reactive sites on the same naphthalene core . The amino group (pKa ~4.6 for 1-naphthylamine class) can undergo diazotization, acylation, or reductive amination, while the hydroxymethyl group can be oxidized to the aldehyde/carboxylic acid, esterified, or converted to a leaving group for nucleophilic displacement [1]. This orthogonality enables sequential, chemoselective transformations that are impossible with mono-functional analogs. The 1,6-spatial arrangement further ensures that reactions at one site do not sterically or electronically interfere with the other, a concern documented for peri-substituted 1,8-analogs [2].

Bifunctional scaffold Orthogonal derivatization Amino-alcohol Building block

Antimicrobial SAR of Aminoalkyl Naphthol Derivatives

While direct antimicrobial data for 1-Aminonaphthalene-6-methanol itself are not yet published, structurally related 1-aminoalkyl-2-naphthol derivatives—which share the naphthalene core with amino and oxygen-containing substituents—have demonstrated potent, quantifiable antimicrobial activity [1]. Compound 3 (1-(piperidin-1-ylmethyl)naphthalen-2-ol, a Betti-base derivative) exhibited an MIC of 10 µg/mL against multidrug-resistant Pseudomonas aeruginosa MDR1 and an MIC of 100 µg/mL against methicillin-resistant Staphylococcus aureus MDR strains, outperforming ciprofloxacin (MIC = 200 µg/mL against the same S. aureus strains) [1]. In the antifungal domain, compound 2 (1-(dimethylaminomethyl)naphthalen-2-ol) showed an MIC of 400 µg/mL against Penicillium notatum and P. funiculosum, surpassing the reference drug griseofulvin (MIC = 500 µg/mL) [1]. These data establish a class-level precedent that the amino-hydroxymethyl-naphthalene pharmacophore is compatible with antimicrobial activity at clinically relevant concentrations.

Antimicrobial MIC Multidrug-resistant Aminoalkyl naphthol

Photocage Potential and Tunable Fluorescence Quantum Yields

The aminonaphthalene-methanol scaffold has been validated in the photocage/photoremovable protecting group literature. Specifically, 3-hydroxymethyl-2-aminonaphthalene photocage derivatives demonstrated fluorescence quantum yields (Φf) ranging from 0.40 to 0.002, with the quantum yield being inversely proportional to the efficiency of carboxylic acid photorelease [1]. The optimized meta-substituted aminonaphthalene photocage achieved a quantum yield of ΦR = 0.11 for carboxylic acid elimination upon excitation with near-visible light [1]. Extended studies on aminonaphthalene and aminoquinoline photocages demonstrated that the meta-effect—positioning the amino and hydroxymethyl groups in a 1,3-relationship on the naphthalene core—significantly enhances decaging efficiency compared to other substitution patterns, with the meta-derivative showing the highest quantum yield for acetic acid release among all investigated naphthalene photocages [2]. The 1,6-isomer (1-Aminonaphthalene-6-methanol), while not a 1,3-meta relationship, offers a distinct geometric arrangement that may be exploited for wavelength-tuning of photorelease properties.

Photocage Photoremovable protecting group Fluorescence quantum yield Decaging

Drug-Like Polarity and TPSA Analysis

The TPSA of 1-Aminonaphthalene-6-methanol is 46.2 Ų, which falls within the optimal range for oral bioavailability (generally considered < 140 Ų for CNS penetration and < 90 Ų for good intestinal absorption) [1]. This TPSA is essentially identical to that of the 1,8-isomer (46.25 Ų) and the 2,6-isomer (46.25 Ų) , indicating that positional isomerism on the naphthalene scaffold does not substantially alter overall polarity as measured by this descriptor. However, the target compound's TPSA is 20.2 Ų higher than that of 1-Aminonaphthalene (PSA = 26.02 Ų) , reflecting the additional polarity contributed by the hydroxymethyl oxygen, which provides an additional hydrogen-bond donor/acceptor site without pushing the molecule into unfavourable permeability territory.

TPSA Polar surface area Drug-likeness Permeability

Priority Application Scenarios Based on Differentiation Evidence


Kinase Inhibitor Fragment and Lead Optimization

The bifunctional amino-alcohol architecture, combined with a drug-like XLogP3 of 1.4 and TPSA of 46.2 Ų [1], positions 1-Aminonaphthalene-6-methanol as a privileged fragment for kinase inhibitor design. The 1,6-substitution pattern spatially separates the hydrogen-bond-donating –NH₂ and –CH₂OH groups, enabling simultaneous interactions with hinge-region residues and the ribose pocket or solvent-exposed region of the ATP-binding site—an advantage over the peri-substituted 1,8-isomer where steric congestion limits conformational freedom. Class-level SAR evidence from aminoalkyl naphthol derivatives supports the compatibility of this scaffold with target engagement at low-micromolar to sub-micromolar potencies [2].

Light-Activated Carboxylic Acid Release Systems

Quantitative photorelease data from the structurally related 2-aminonaphthalene-3-methanol photocage class—demonstrating ΦR = 0.11 for carboxylic acid elimination and tunable fluorescence quantum yields (Φf = 0.40–0.002) [3]—validate the aminonaphthalene-methanol scaffold for photoremovable protecting group applications. The 1,6-isomer offers a distinct geometric arrangement that may provide complementary wavelength-tuning capability relative to the well-characterized 1,3-meta-substituted systems, warranting its evaluation in applications requiring orthogonal decaging wavelengths or two-photon excitation compatibility.

Anti-MDR Antimicrobial Lead Discovery

The class-level antimicrobial activity of 1-aminoalkyl-2-naphthol derivatives—with MIC values as low as 10 µg/mL against MDR Pseudomonas aeruginosa and 100 µg/mL against MRSA, outperforming ciprofloxacin (200 µg/mL) [2]—establishes a compelling rationale for employing 1-Aminonaphthalene-6-methanol as a core scaffold for antimicrobial SAR exploration. The lower lipophilicity of the 1,6-isomer (XLogP3 = 1.4) relative to the 2,6-isomer (LogP = 2.50) suggests potentially more favorable solubility characteristics for in vitro assay compatibility and reduced non-specific membrane disruption .

Fluorescent Probe and Chemosensor Construction

The naphthalene chromophore combined with the electron-donating amino substituent provides inherent fluorescence properties that are well-documented across the 1-aminonaphthalene class [4]. The presence of the hydroxymethyl group at the 6-position offers a site for conjugation to targeting moieties, biomolecules, or solid supports without perturbing the amino group's electronic contribution to the fluorophore. The single rotatable bond minimizes non-radiative decay pathways that can diminish quantum yield in more flexible fluorophore-linker constructs, making this scaffold particularly suitable for turn-on or ratiometric fluorescence sensor design.

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